molecular formula C22H20N2O5S B2499480 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide CAS No. 2034347-28-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide

Cat. No. B2499480
CAS RN: 2034347-28-7
M. Wt: 424.47
InChI Key: GBWGPUJVEKDEMP-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications

Potential Therapeutic Applications

  • Anticancer and Antiviral Properties : Certain derivatives of celecoxib, which might share structural similarities with the compound , have shown promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, by virtue of their structural design, have the potential to target specific biochemical pathways, offering therapeutic benefits without significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

  • HIV Inhibition : Similar compounds have been synthesized and evaluated for their efficacy against HIV-1, demonstrating high activity against the wild-type strain. These compounds are noted for their low toxicity to human cells and effectiveness against various resistant strains of HIV-1, indicating their potential as novel therapeutic agents for HIV treatment (Yi-ming Li et al., 2020).

Materials Science Applications

  • Electron-cascade Acceptors in Solar Cells : The use of certain dioxamic acid derivatives as electron-cascade acceptors in polymer solar cells has been explored, enhancing the efficiency of energy conversion. These materials, by fitting into the architecture of solar cells, contribute to higher open circuit voltages and improved charge transfer routes, showcasing their utility in the development of advanced solar energy technologies (Pei Cheng et al., 2014).

Other Applications

  • Genotoxicity Assessment for Drug Development : Compounds with similar structural frameworks have been assessed for genotoxicity in the context of developing new drugs for sickle cell disease. These studies are crucial in identifying candidate drugs that are safer than existing treatments, highlighting the compound's potential role in the pharmaceutical development process (J. D. dos Santos et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c25-18(16-4-2-15(3-5-16)17-7-8-30-12-17)11-24-22(27)21(26)23-10-14-1-6-19-20(9-14)29-13-28-19/h1-9,12,18,25H,10-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWGPUJVEKDEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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